

# Spectroscopic Profile of Dioctyl Azelate: A Technical Guide

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## Compound of Interest

Compound Name: Dioctyl azelate

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This technical guide provides an in-depth overview of the spectroscopic data for **dioctyl azelate**, a widely used plasticizer and emollient. The following sections detail its Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectral properties, offering a valuable resource for identification, characterization, and quality control purposes.

## Chemical Structure

**Dioctyl azelate**, also known as di-n-octyl azelate or nonanedioic acid, dioctyl ester, is the diester of azelaic acid and n-octanol. Its chemical structure is as follows:

Chemical Formula:  $C_{25}H_{48}O_4$ <sup>[1]</sup> Molecular Weight: 412.65 g/mol <sup>[1]</sup> CAS Number: 2064-80-4<sup>[1]</sup>

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **dioctyl azelate**.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **dioctyl azelate** is characterized by the prominent absorption bands typical of a long-chain aliphatic ester.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
~2925	C-H stretch (asymmetric)	Alkane (-CH <sub>2</sub> )
~2855	C-H stretch (symmetric)	Alkane (-CH <sub>2</sub> )
~1738	C=O stretch	Ester
~1465	C-H bend (scissoring)	Alkane (-CH <sub>2</sub> )
~1170	C-O stretch	Ester

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **dioctyl azelate** provides distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~4.05	Triplet	-O-CH <sub>2</sub> - (a)
~2.28	Triplet	-CO-CH <sub>2</sub> - (d)
~1.60	Multiplet	-O-CH <sub>2</sub> -CH <sub>2</sub> - (b)
~1.55	Multiplet	-CO-CH <sub>2</sub> -CH <sub>2</sub> - (e)
~1.30	Multiplet	-(CH <sub>2</sub> ) <sub>5</sub> - (c, f, g)
~0.88	Triplet	-CH <sub>3</sub> (h)

Note: Assignments are based on typical chemical shifts for aliphatic esters and data available from ChemicalBook.[2]

The <sup>13</sup>C NMR spectrum confirms the carbon framework of **dioctyl azelate**. A reference to the spectrum can be found on SpectraBase under the synonym "azelaic acid dioctyl ester".[3]

Chemical Shift ( $\delta$ , ppm)	Assignment
~173.5	C=O (ester carbonyl)
~64.5	-O-CH <sub>2</sub> -
~34.0	-CO-CH <sub>2</sub> -
~31.8	Methylene chain
~29.2	Methylene chain
~28.6	Methylene chain
~25.9	Methylene chain
~25.0	Methylene chain
~22.6	Methylene chain
~14.1	-CH <sub>3</sub>

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. The data presented is a representative spectrum.

## Experimental Protocols

The following are detailed methodologies for acquiring the FTIR and NMR spectra of **dioctyl azelate**.

### FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid **dioctyl azelate**.

Methodology: Attenuated Total Reflectance (ATR) is a suitable method for analyzing liquid samples like **dioctyl azelate**.

- Instrument Setup:
  - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
  - Select the ATR accessory.

- Background Spectrum:
  - Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
  - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO<sub>2</sub> and water vapor).
- Sample Analysis:
  - Place a small drop of **dioctyl azelate** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectral range is typically 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
- Data Processing:
  - The instrument software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.
  - The background spectrum is automatically subtracted from the sample spectrum.
  - Label the significant peaks corresponding to the functional groups present in **dioctyl azelate**.
- Cleaning:
  - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

## NMR Spectroscopy Protocol

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **dioctyl azelate**.

## Methodology:

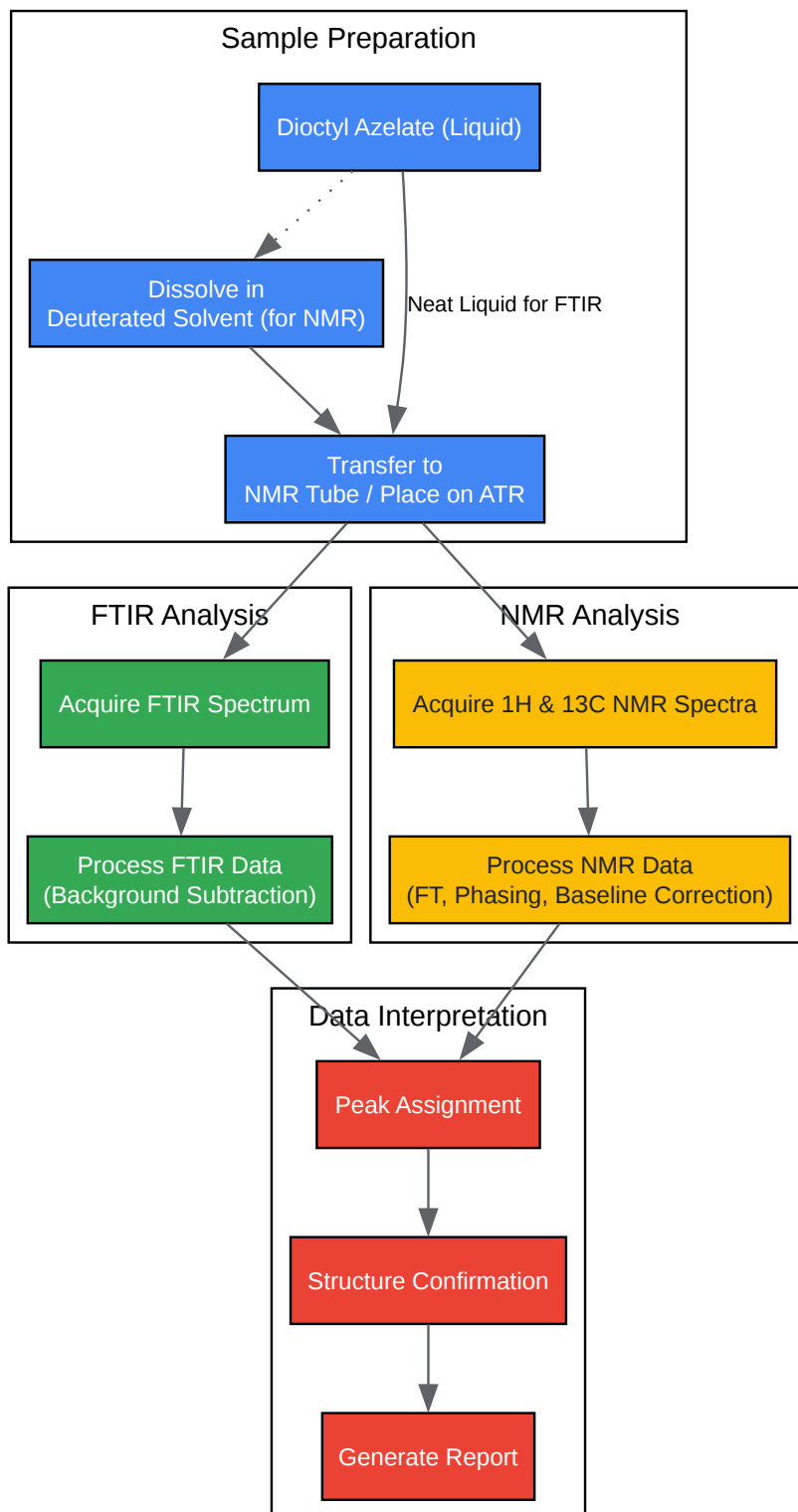
- Sample Preparation:[4]
  - Accurately weigh approximately 20-30 mg of **dioctyl azelate** into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) to the vial.[4]
  - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
  - Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[4]
  - Cap the NMR tube securely.
- Instrument Setup:
  - Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
  - Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
- $^1\text{H}$  NMR Acquisition:
  - Set the appropriate acquisition parameters for a standard  $^1\text{H}$  NMR experiment.
  - Typical parameters include a  $90^\circ$  pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).
  - Acquire the spectrum, typically co-adding 8 to 16 scans.
- $^{13}\text{C}$  NMR Acquisition:

- Set the appropriate acquisition parameters for a standard proton-decoupled  $^{13}\text{C}$  NMR experiment.
- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 or more) and a higher sample concentration may be required to achieve a good signal-to-noise ratio.[4]
- A relaxation delay of 2-5 seconds is typically used.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decays (FIDs) for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.
  - Identify and label the peaks in both spectra, assigning them to the corresponding nuclei in the **dioctyl azelate** molecule.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **dioctyl azelate**.

## Spectroscopic Analysis Workflow for Dioctyl Azelate

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## Spectroscopic Analysis Workflow

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